molecular formula C18H19BrOS B14447517 Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide CAS No. 73909-07-6

Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide

Cat. No.: B14447517
CAS No.: 73909-07-6
M. Wt: 363.3 g/mol
InChI Key: ZDSIFRHBMJYDHZ-UHFFFAOYSA-M
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Description

Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide is a chemical compound that belongs to the class of thiophenium salts. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The compound is characterized by the presence of a thiophenium ring, which is a sulfur-containing heterocycle, and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide typically involves the reaction of tetrahydrothiophene with p-phenylphenacyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophenium ring to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophenium salts depending on the nucleophile used.

Scientific Research Applications

Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophenium ring can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects.

Comparison with Similar Compounds

Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide can be compared with other similar compounds, such as:

  • Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, chloride
  • Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, iodide
  • Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, hydroxide

These compounds share a similar thiophenium core structure but differ in the nature of the anion

Properties

CAS No.

73909-07-6

Molecular Formula

C18H19BrOS

Molecular Weight

363.3 g/mol

IUPAC Name

1-(4-phenylphenyl)-2-(thiolan-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C18H19OS.BrH/c19-18(14-20-12-4-5-13-20)17-10-8-16(9-11-17)15-6-2-1-3-7-15;/h1-3,6-11H,4-5,12-14H2;1H/q+1;/p-1

InChI Key

ZDSIFRHBMJYDHZ-UHFFFAOYSA-M

Canonical SMILES

C1CC[S+](C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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